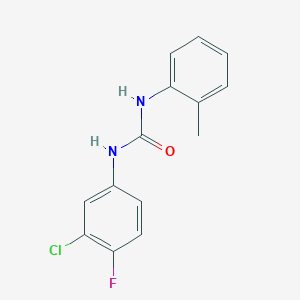![molecular formula C25H23Cl2NO2 B5081398 2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5081398.png)
2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichlorophenyl)-8-(tricyclo[3311~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound characterized by its unique tricyclic structure and dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Final assembly: The final product is obtained through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
- 2-(2,5-Dichlorophenyl)tricyclo[3.3.1.13,7]decan-2-ol
- 2-(Tricyclo[3.3.1.1~3,7~]dec-2-ylidene)hydrazinecarboxamide
- 3-(Methoxytricyclo[3.3.1.13,7]dec-2-ylidenemethyl)-phenol
Uniqueness
2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific tricyclic structure and the presence of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
10-(2-adamantylidene)-4-(3,5-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2NO2/c26-15-8-16(27)10-17(9-15)28-24(29)22-18-1-2-19(23(22)25(28)30)21(18)20-13-4-11-3-12(6-13)7-14(20)5-11/h1-2,8-14,18-19,22-23H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFWESXQFQMADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5C=CC4C6C5C(=O)N(C6=O)C7=CC(=CC(=C7)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
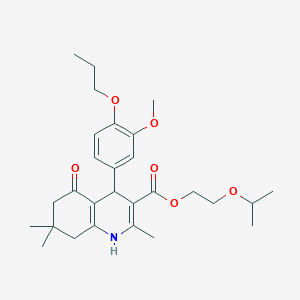
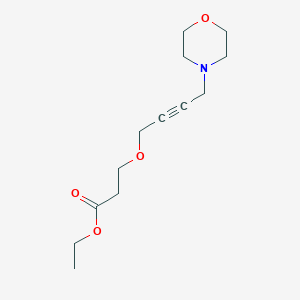
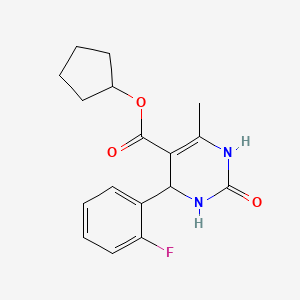
![2-methyl-N-{4-[(2-thienylamino)carbonyl]phenyl}-3-furamide](/img/structure/B5081343.png)
![N~3~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-beta-alaninamide](/img/structure/B5081351.png)
![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5081352.png)
![1-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5081371.png)
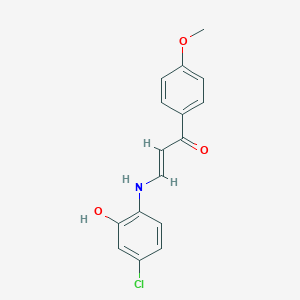
![N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine](/img/structure/B5081377.png)
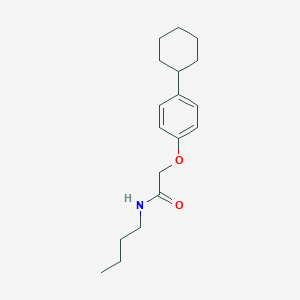
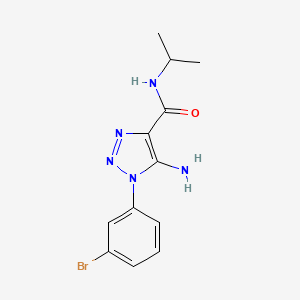
![{2-[1-(dimethylamino)ethyl]phenyl}(2,4-dimethylphenyl)phenylmethanol](/img/structure/B5081393.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B5081400.png)
